
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a cyclohexane ring attached to a triazole ring, which is further substituted with a methyl and propyl group.
Vorbereitungsmethoden
The synthesis of 4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with hydrazine to form cyclohexanone hydrazone. This intermediate is then reacted with propyl bromide and methyl iodide to introduce the propyl and methyl groups, respectively. The final step involves the cyclization of the intermediate with sodium azide to form the triazole ring .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be compared with other similar compounds such as:
1-Methyl-1H-1,2,4-triazol-3-amine: This compound has a similar triazole ring but lacks the cyclohexane ring, making it less hydrophobic and potentially less bioavailable.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have a similar triazole ring but differ in their side chains, leading to different biological activities and applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a triazole ring attached to a benzoic acid moiety, making it more acidic and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a cyclohexane ring with a triazole ring, providing a balance of hydrophobic and hydrophilic properties that can enhance its biological activity and bioavailability .
Eigenschaften
Molekularformel |
C12H22N4 |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
4-(2-methyl-5-propyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-3-4-11-14-12(16(2)15-11)9-5-7-10(13)8-6-9/h9-10H,3-8,13H2,1-2H3 |
InChI-Schlüssel |
OEYFIQCBQXNNMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=N1)C2CCC(CC2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




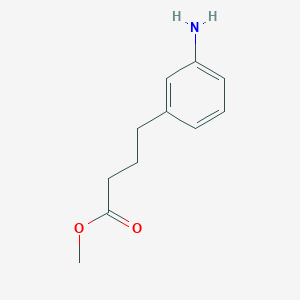


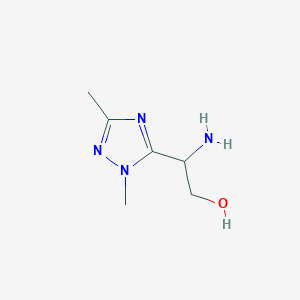

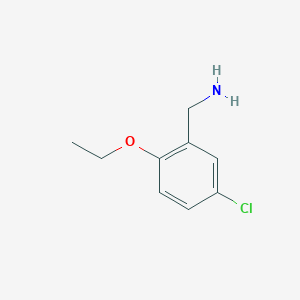
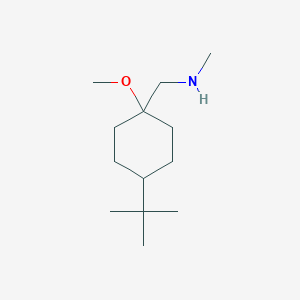
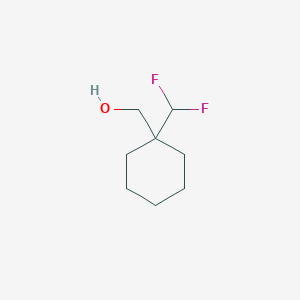
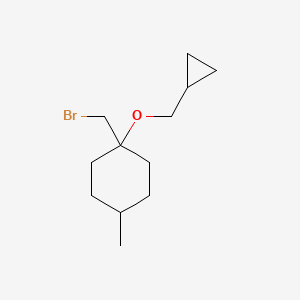
![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
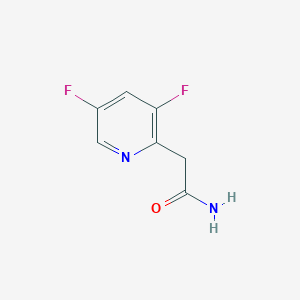
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
